1-Methyl-1,2,3,4-tetrahydroquinoline

Overview

Description

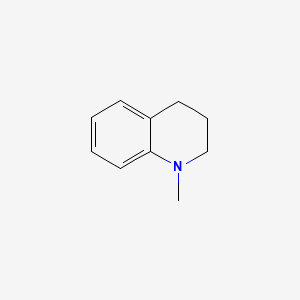

1-Methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines It is characterized by a quinoline ring system that is partially saturated, with a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the hydrogenation of quinaldine (2-methylquinoline) using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . Another method includes the cyclization of N-methyl-2-aminobenzyl alcohol under acidic conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of quinaldine. This process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Reduction: The compound can be reduced further to form fully saturated derivatives under strong reducing conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and tungstate ion.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Various electrophiles under acidic or basic conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Fully saturated tetrahydroquinoline derivatives.

Substitution: Functionalized tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Medicine: It has shown potential as an antidepressant and in the prevention of Parkinson’s disease.

Industry: Used as a precursor in the production of dyes, agrochemicals, and other fine chemicals.

Mechanism of Action

The neuroprotective effects of 1-Methyl-1,2,3,4-tetrahydroquinoline are attributed to its ability to scavenge free radicals and inhibit glutamate-induced excitotoxicity . It interacts with dopamine receptors, reducing the formation of neurotoxic free radicals and shifting dopamine catabolism towards less harmful pathways . Additionally, it inhibits monoamine oxidase (MAO) enzymes, increasing the levels of neurotransmitters in the brain .

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: Shares structural similarities but lacks the methyl group on the nitrogen atom.

2-Methyltetrahydroquinoline: Similar structure with a methyl group on the second carbon instead of the nitrogen.

6-Methoxy-1,2,3,4-tetrahydroquinoline: Contains a methoxy group on the sixth carbon.

Uniqueness: 1-Methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific neuroprotective properties and its ability to modulate dopamine metabolism, which is not observed in other similar compounds .

Biological Activity

1-Methyl-1,2,3,4-tetrahydroquinoline (1-MeTIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including neuroprotective effects, anticancer properties, and potential applications in treating neurodegenerative diseases like Parkinson's disease. The information is drawn from various studies and reviews that highlight the pharmacological potential of 1-MeTIQ.

Biological Activity Overview

1-MeTIQ exhibits a range of biological activities, primarily focusing on neuroprotection and anticancer effects. Below are key findings from recent research:

Neuroprotective Effects

1-MeTIQ has been shown to protect dopaminergic neurons against neurotoxicity induced by various agents. Notable studies include:

- Neuroprotection Against Neurotoxins : Research demonstrated that 1-MeTIQ protects cultured rat mesencephalic neurons from neurotoxins such as 1-methyl-4-phenylpyridinium ion (MPP+), 6-hydroxydopamine, and rotenone. The compound's protective action was most pronounced in tyrosine hydroxylase-positive neurons, suggesting its potential utility in Parkinson's disease treatment .

- Stereoselectivity : The stereoisomers of 1-MeTIQ exhibit different levels of neuroprotective activity. Specifically, (R)-1-MeTIQ was found to be significantly more effective than its (S)-counterpart .

Anticancer Properties

1-MeTIQ and its derivatives have shown promising anticancer activities across various cancer cell lines:

- Cytotoxicity Studies : In vitro studies indicated that 2-arylquinoline derivatives, including those related to 1-MeTIQ, exhibited selective cytotoxicity against human cancer cell lines such as HeLa and PC3. These compounds demonstrated better activity profiles compared to non-tumor cells .

- Mechanism of Action : The mechanism underlying the anticancer effects is believed to involve the induction of apoptosis in cancer cells while sparing normal cells, highlighting the potential for therapeutic applications in oncology .

Other Biological Activities

Beyond neuroprotection and anticancer effects, 1-MeTIQ has been associated with several other biological activities:

- Antioxidant Activity : The compound may function as an antioxidant by inducing anti-oxidative enzymes, which could mitigate oxidative stress associated with neurodegenerative diseases .

- Enzyme Inhibition : Studies have also explored the inhibitory effects of tetrahydroquinoline derivatives on various enzymes, including nitric oxide synthases (nNOS), which are implicated in several pathological conditions .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Neuroprotective Mechanism in Parkinson's Disease

In a study examining the effects of 1-MeTIQ on neuronal cultures exposed to MPP+, it was found that the compound significantly reduced neuronal death compared to controls. The mechanism was attributed to its ability to enhance the expression of antioxidant enzymes, thereby reducing oxidative stress levels in neurons exposed to toxic agents .

Case Study 2: Anticancer Activity Profile

A series of tetrahydroquinoline derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. Among these, certain derivatives exhibited remarkable selectivity for cancer cells over normal fibroblasts. This selectivity suggests that modifications to the tetrahydroquinoline structure can enhance its therapeutic index against specific cancers .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-methyl-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization of phenethylamine derivatives. A widely used method involves three steps:

Acetylation : Phenethylamine reacts with acetyl chloride to form N-phenethylacetamide.

Cyclization : Using polyphosphoric acid (PPA) or methanesulfonic acid, the acetamide undergoes intramolecular cyclization to form a tetrahydroisoquinoline intermediate.

Reduction : Sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) reduces the intermediate to yield the final product.

- Key Factors :

- Catalyst choice: PPA gives moderate yields (~50%), while methanesulfonic acid improves efficiency (overall yield ~80.8%) .

- Substrate steric effects: Bulky substituents on the aromatic ring reduce cyclization efficiency .

- Example Data :

| Catalyst | Yield (%) | Reference |

|---|---|---|

| PPA | 50 | |

| Methanesulfonic acid | 80.8 |

Q. What safety protocols are recommended for handling 1,2,3,4-tetrahydroquinoline derivatives in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of vapors (boiling point: ~250°C) .

- Storage : Keep in airtight containers away from oxidizers and acids.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. How do substituents on the tetrahydroquinoline core influence biological activity?

- Methodological Answer : Substituents modulate electronic and steric properties, affecting interactions with biological targets. For example:

- Fluorine at C6 : Enhances metabolic stability and binding affinity in fluorinated derivatives (e.g., 6-fluoro-2-methyl-THQ) due to electronegativity and lipophilicity .

- Methyl group at C2 : Increases rigidity, potentially improving selectivity for neurological targets like NMDA receptors .

- Hydroxyethyl groups : Improve solubility but may reduce membrane permeability .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound?

- Methodological Answer : Enantiopure synthesis requires chiral catalysts or resolution techniques:

- Catalytic Hydrogenation : Use Ru-based catalysts (e.g., [Ru(p-cymene)Cl₂]₂) with iodine additives to generate racemic mixtures, followed by resolution with tartaric acid derivatives (>99% enantiomeric excess) .

- Asymmetric Catalysis : Phosphoramidite ligands with Rh or Ir catalysts enable direct enantioselective hydrogenation of imine precursors .

- Challenges : Steric hindrance from the methyl group complicates catalyst-substrate interactions, requiring tailored ligand design .

Q. How can computational modeling (e.g., TD-DFT) predict UV absorption spectra of tetrahydroquinoline derivatives?

- Methodological Answer : Time-dependent density functional theory (TD-DFT) at the B3LYP/6-31+G(d,p) level accurately simulates UV transitions:

- Key Findings :

- Long-wavelength bands (250–300 nm) arise from π→π* transitions (HOMO→LUMO) in the tetrahydroquinoline-benzenesulfonyl system .

- Electron-withdrawing groups (e.g., NO₂) shift absorption maxima due to n→π* transitions .

- Validation : Experimental and theoretical molar extinction coefficients show strong correlation (R² > 0.95) .

Q. What methodologies optimize catalyst reuse in tetrahydroquinoline synthesis?

- Methodological Answer : Acidic ionic liquids (e.g., [NMPH]H₂PO₄) are ideal for green synthesis due to recyclability:

- Procedure : After reaction completion, extract the product with ethyl acetate, wash the ionic liquid with diethyl ether, and dry under vacuum.

- Performance : Retains >90% activity after 5 cycles, with minimal leaching (<2% metal content) .

- Comparison to Alternatives : Traditional catalysts (e.g., H₃PO₄) degrade after single use, while ion-exchange resins require frequent regeneration .

Q. How do stereochemical outcomes vary in tetrahydroquinoline synthesis, and what techniques control isomer ratios?

- Methodological Answer :

- Cis/Trans Isomerism : Arises during cyclization steps. Polar solvents (e.g., ethanol) favor trans-isomers via stabilization of transition states, while nonpolar solvents increase cis ratios .

- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers post-synthesis .

- Case Study : 1-(2-hydroxyethyl)-4-methyl-THQ synthesized in ethanol yields a 3:1 trans:cis ratio .

Q. What role does this compound play in asymmetric catalysis?

- Methodological Answer : The compound serves as a precursor for chiral ligands:

- Phosphoramidite Derivatives : (2R)-1-(Dinaphthodioxaphosphepin-4-yl)-2-methyl-THQ ligands enable Rh-catalyzed asymmetric hydrogenation of ketones (up to 98% ee) .

- Mechanism : The methyl group enhances ligand rigidity, improving enantioselectivity in C=O bond reduction .

Q. Data Contradictions and Resolutions

- Synthesis Yields : reports 50% yield with PPA, while achieves 80.8% using methanesulfonic acid. Resolution: Acid strength and reaction time critically impact cyclization efficiency .

- Catalyst Toxicity : highlights ionic liquids as non-toxic, whereas notes metal catalysts (e.g., InCl₃) require hazardous waste protocols. Resolution: Ionic liquids are preferable for green chemistry .

Properties

IUPAC Name |

1-methyl-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBSECQAHGIWNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197679 | |

| Record name | 1,2,3,4-Tetrahydro-1-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-34-9 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrahydro-1-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-1-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-1,2,3,4-TETRAHYDROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC9SZX9PTX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.